molecular formula C7H6O4 B181095 3,4-Dihydroxybenzoic acid CAS No. 99-50-3

3,4-Dihydroxybenzoic acid

Cat. No.: B181095
CAS No.: 99-50-3
M. Wt: 154.12 g/mol
InChI Key: YQUVCSBJEUQKSH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,4-Dihydroxybenzoic acid, also known as protocatechuic acid (PCA), is a type of phenolic acid and a major metabolite of antioxidant polyphenols found in green tea . It has mixed effects on normal and cancer cells . It also has cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines, A549, H3255, and Calu-6 .

Mode of Action

It has been reported to have chemopreventive effects in several animal models of carcinogenesis . It blocks cell proliferation in the post-initiation phase . It also has antioxidant and anti-inflammatory properties .

Biochemical Pathways

PCA is involved in various biochemical pathways. It is a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics and links to many health benefits . The microbial production of PCA using dehydroshikimate dehydratase (DSD) has been demonstrated . DSDs from soil-dwelling organisms and Bacillus spp. were compared in terms of their ability to produce PCA .

Pharmacokinetics

It is known that pca is soluble in hot alcohol and ether, and slightly soluble in water . This suggests that its bioavailability may be influenced by these factors.

Result of Action

PCA has been reported to prevent carcinogenesis or antitumor growth in vivo . It has also been reported to induce apoptosis of human leukemia cells, as well as malignant HSG1 cells taken from human oral cavities . Depending on the amount of PCA and the time before application, PCA could reduce or enhance tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PCA. It is stable against heat and soluble in strong polar organic solvents . It is easily oxidized in alkaline media . Therefore, the pH of the environment can significantly affect the stability and efficacy of PCA. Furthermore, it is sensitive to air , suggesting that oxygen levels in the environment may also influence its stability and action.

Comparison with Similar Compounds

Protocatechuic acid is often compared with other phenolic acids such as:

Uniqueness: Protocatechuic acid stands out due to its dual role as both an antioxidant and an anti-inflammatory agent. Its ability to modulate multiple molecular pathways makes it a versatile compound in various therapeutic applications .

Properties

IUPAC Name

3,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YQUVCSBJEUQKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Record name protocatechuic acid
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DSSTOX Substance ID

DTXSID4021212
Record name 3,4-Dihydroxybenzoic acid
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Molecular Weight

154.12 g/mol
Source PubChem
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Physical Description

White to brownish solid; Discolored by air; [Merck Index], Solid, Light brown solid
Record name Protocatechuic acid
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

18.2 mg/mL at 14 °C, Soluble, Soluble (in ethanol)
Record name 3,4-Dihydroxybenzoic Acid
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Vapor Pressure

0.0000021 [mmHg]
Record name Protocatechuic acid
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CAS No.

99-50-3
Record name Protocatechuic acid
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Record name 3,4-DIHYDROXYBENZOIC ACID
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Record name Protocatechuic acid
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Melting Point

221 °C
Record name 3,4-Dihydroxybenzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03946
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Record name Protocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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